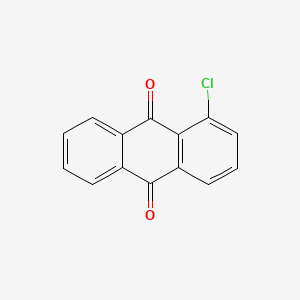

1-Chloroanthraquinone

Description

Significance of Anthraquinone (B42736) Derivatives in Contemporary Chemistry and Biology

Anthraquinone and its derivatives are a class of organic compounds that are ubiquitous in nature and have been synthesized for a wide array of applications. numberanalytics.comresearchgate.net They are found in plants, fungi, bacteria, and even some animals. researchgate.net The core structure, consisting of a tricyclic aromatic system with two ketone groups, provides a versatile scaffold for chemical modification. numberanalytics.comrsc.org

In the realm of chemistry, anthraquinone derivatives are fundamental to the dye and pigment industry, with many serving as precursors to vibrant and stable colorants. colab.wsmdpi.com Their applications extend to the production of high-performance polymers and as catalysts in various chemical processes. mdpi.com

From a biological perspective, anthraquinone derivatives exhibit a remarkable spectrum of activities. researchgate.netontosight.ai Numerous studies have highlighted their potential as antimicrobial, antifungal, anti-inflammatory, and anticancer agents. numberanalytics.comontosight.ai This has spurred extensive research into their mechanisms of action and their potential as therapeutic leads. rsc.orgontosight.ai The ability of these compounds to intercalate with DNA and generate reactive oxygen species is a key area of investigation for their biological effects. mdpi.com

Rationale for Focused Research on 1-Chloroanthraquinone (B52148)

The specific focus on this compound stems from the unique properties imparted by the chlorine substituent on the anthraquinone core. The presence of the chlorine atom at the 1-position significantly influences the molecule's reactivity, making it a key intermediate for the synthesis of a variety of other functionalized anthraquinones. solubilityofthings.comgoogle.com The chlorine atom can be readily displaced through nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the creation of novel compounds with tailored properties. colab.ws

This reactivity is particularly valuable in the synthesis of complex dyes and pigments, where specific chromophoric and auxochromic groups are required to achieve desired color and fastness properties. chemball.com Furthermore, the electronic effects of the chlorine atom can modulate the biological activity of the anthraquinone scaffold, leading to derivatives with enhanced or novel therapeutic potential. Research into this compound also extends to environmental science, where it is studied for its potential environmental impact and its use in monitoring pollutants. solubilityofthings.com

Scope and Objectives of the Academic Research Outline

This article aims to provide a comprehensive overview of this compound, focusing exclusively on its chemical and research-oriented aspects. The primary objectives are to:

Detail the fundamental chemical and physical properties of this compound.

Explore the established and emerging methods for its synthesis.

Elucidate its significant applications in advanced chemical research, including its role as a synthetic intermediate and a subject of photophysical studies.

This research outline will present detailed findings and data in a structured and scientifically rigorous manner, supported by interactive data tables.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₇ClO₂ | nih.govfishersci.cascbt.com |

| Molecular Weight | 242.66 g/mol | nih.govscbt.comsigmaaldrich.com |

| Appearance | Yellow solid, yellow powder, or yellow needle-like crystals | nih.govchemicalbook.comchembk.com |

| Melting Point | 157 - 164 °C | nih.govfishersci.comlabproinc.com |

| Boiling Point | Sublimes | nih.gov |

| Solubility | Insoluble in water; slightly soluble in hot alcohol; soluble in nitrobenzene, hot amyl alcohol, and hot toluene. | chemball.comnih.govchemicalbook.com |

| CAS Number | 82-44-0 | nih.govchembk.comfishersci.com |

Synthesis of this compound

Several methods for the synthesis of this compound have been developed, each with its own advantages and considerations.

One common industrial method involves the sulfonation of anthraquinone, followed by chlorination. chemball.comnih.gov In this process, anthraquinone is first treated with a sulfonating agent to produce anthraquinone-1-sulfonic acid. nih.gov This intermediate is then reacted with a chlorinating agent, such as sodium chlorate (B79027) in the presence of hydrochloric acid, to yield this compound. chemball.comnih.gov

Another synthetic route starts from 1-nitroanthraquinone (B1630840). nih.govgoogle.com This can involve direct chlorination under specific conditions. For instance, a method has been described that uses chlorine gas in the presence of a fluxing agent and a composite initiator at elevated temperatures. google.com An alternative approach involves the reaction of 1-nitroanthraquinone with tetrachlorophenylphosphine. google.com

A more recent development focuses on greener synthesis methods that avoid the use of mercury catalysts, which were historically used as locating agents in the sulfonation step and posed significant environmental concerns. google.comgoogle.com

Applications in Advanced Chemical Research

The utility of this compound in advanced chemical research is multifaceted.

A primary application lies in its role as a versatile intermediate for the synthesis of a wide range of anthraquinone derivatives. ontosight.aichemicalbook.com The reactive chlorine atom can be substituted by various nucleophiles, such as amines, alkoxides, and thiolates, to generate a library of compounds with diverse functionalities. colab.ws These derivatives are crucial in the development of new dyes and pigments, including vat dyes like Vat Brown 1 and disperse dyes. nih.govchemicalbook.com

Furthermore, this compound and its derivatives are subjects of photophysical studies. solubilityofthings.com Understanding their behavior upon exposure to light is essential for developing new materials for optoelectronics and other light-based technologies. solubilityofthings.com

In the field of medicinal chemistry, while this compound itself is not typically a final drug product, it serves as a key building block for the synthesis of potentially bioactive molecules. ontosight.ai For example, it can be a precursor to compounds investigated for their anticancer properties. chemicalbook.com

The compound is also utilized in materials science research. For instance, it has been grafted onto carbon materials to enhance their properties for applications such as electrochemical energy storage. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-chloroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCJQSFSGAZAPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052571 | |

| Record name | 1-Chloroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] Yellow powder; [MSDSonline] | |

| Record name | 1-Chloroanthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2873 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes | |

| Record name | 1-CHLOROANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2565 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SLIGHTLY SOL IN HOT ALCOHOL; SOL IN NITROBENZENE & HOT AMYL ALCOHOL, Sol in ethanol, benzene, acetic acid, Soluble in oxygenated solvents | |

| Record name | 1-CHLOROANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2565 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000087 [mmHg] | |

| Record name | 1-Chloroanthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2873 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

YELLOW NEEDLES FROM TOLUENE OR ALCOHOL | |

CAS No. |

82-44-0, 26264-07-3 | |

| Record name | 1-Chloroanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloroanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026264073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-CHLOROANTHRAQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-CHLOROANTHRAQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLOROANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96S5SQV15V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-CHLOROANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2565 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

162 °C | |

| Record name | 1-CHLOROANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2565 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Advanced Chemical Synthesis of 1 Chloroanthraquinone

Historical and Current Preparative Routes

Several classical methods have been established for the synthesis of 1-chloroanthraquinone (B52148), primarily utilizing readily available anthraquinone (B42736) derivatives.

Synthesis from Anthraquinone-1-sulfonic Acid and its Salts

A prevalent and high-yielding method for preparing this compound involves the displacement of the sulfonate group from anthraquinone-1-sulfonic acid or its salts. nih.gov This reaction is typically carried out by heating an aqueous solution of the sodium or potassium salt of anthraquinone-1-sulfonic acid with a chlorinating agent, such as sodium chlorate (B79027), in the presence of a strong mineral acid like hydrochloric acid. nih.govorgsyn.org

The process involves heating the mixture to boiling and refluxing for several hours. The this compound product, being insoluble in the aqueous medium, precipitates out of the solution and can be collected by filtration. orgsyn.org This method is known for its high efficiency, often achieving yields in the range of 97-98%. orgsyn.org

| Reactant | Reagents | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Potassium anthraquinone-α-sulfonate (0.061 mole) | Sodium chlorate (0.19 mole), Concentrated HCl (1 mole) | 3 hours addition, 1 hour reflux | 97-98% | orgsyn.org |

Preparation from 1-Nitroanthraquinone (B1630840)

Another significant route to this compound starts from 1-nitroanthraquinone. nih.gov This pathway is a multi-step process. The first step involves the reduction of the nitro group to an amino group, yielding 1-aminoanthraquinone (B167232). This reduction can be achieved using various reducing agents, such as sodium sulfide (B99878) or sodium hydrosulfide. guidechem.com

The resulting 1-aminoanthraquinone is then converted to this compound via a diazotization reaction followed by a Sandmeyer reaction. orgsyn.org In this process, the 1-aminoanthraquinone is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is then reacted with a copper(I) chloride solution, which facilitates the replacement of the diazonium group with a chlorine atom, yielding the final product.

Deamination of Substituted Aminoanthraquinones

The synthesis of this compound can also be achieved through the deamination of other substituted aminoanthraquinones. This process is conceptually similar to the Sandmeyer reaction described above. For instance, 1-amino-5-chloroanthraquinone (B91124) or 1-amino-8-chloroanthraquinone (B8804310) could potentially be diazotized and then treated to replace the amino group with hydrogen, although this is a less common direct route to this compound itself. A more direct application of this principle is the diazotization of 1-aminoanthraquinone, which is a key step in the process starting from 1-nitroanthraquinone. google.com

Oxidation of Halogenated Anthracenes

An alternative synthetic approach involves the direct oxidation of a pre-halogenated precursor, such as 1-chloroanthracene. The core aromatic structure of anthracene (B1667546) can be oxidized to form the corresponding anthraquinone. This transformation is typically carried out using strong oxidizing agents, such as chromic acid in acetic acid. More modern methods utilize catalytic systems, for instance, copper-based catalysts with hydrogen peroxide as the oxidant, to achieve high conversion and selectivity in the oxidation of anthracenes to anthraquinones. google.com

Modern Synthetic Strategies and Mechanistic Insights

Recent research has focused on developing more efficient, safer, and environmentally friendly methods for the synthesis of this compound, addressing the drawbacks of traditional routes.

Mercury-Free Synthesis Approaches

A major environmental concern in the traditional synthesis of anthraquinone-1-sulfonic acid, a key precursor, is the use of mercury or its salts as a catalyst in the sulfonation of anthraquinone. google.comgoogle.comgoogleapis.comgoogle.com The toxicity of mercury has driven significant efforts to develop mercury-free synthetic routes. google.comgoogle.com

Modern strategies focus on eliminating the use of this toxic metal. One approach involves the direct chlorination of 1-nitroanthraquinone. google.com For example, a method has been developed where 1-nitroanthraquinone is reacted with a chlorination reagent like tetrachlorophenylphosphine at elevated temperatures (160-180°C). google.comgoogle.com This process avoids the sulfonation step altogether and thus circumvents the need for a mercury catalyst. Another patented method describes the direct chlorination of 1-nitroanthraquinone using chlorine gas in the presence of a flux and a composite initiator at temperatures below 170°C, which improves safety and stability. google.com These mercury-free methods are crucial for cleaner production and for producing a higher quality product that is not contaminated with residual heavy metals. google.comgoogle.com

| Method | Starting Material | Key Reagents | Key Feature/Advantage |

|---|---|---|---|

| Sulfonate Displacement | Anthraquinone-1-sulfonic acid | Sodium chlorate, HCl | High yield (97-98%) |

| From Nitro-derivative | 1-Nitroanthraquinone | Reduction, then NaNO₂, CuCl | Utilizes a common intermediate |

| Direct Chlorination (Mercury-Free) | 1-Nitroanthraquinone | Tetrachlorophenylphosphine or Cl₂ with initiators | Avoids use of toxic mercury catalyst |

Palladium-Catalyzed Cross-Coupling Reactions for Derivatization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. organic-chemistry.org For the derivatization of this compound, several prominent palladium-catalyzed reactions are applicable, utilizing the reactive C-Cl bond at the 1-position. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide (this compound) to a Pd(0) complex, transmetalation with a coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. youtube.comnih.gov

Mizoroki-Heck Reaction: This reaction couples this compound with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgyoutube.com This method allows for the introduction of vinyl groups onto the anthraquinone core. The reaction is stereoselective, typically yielding the trans isomer due to steric considerations during the coupling process. youtube.comorganic-chemistry.org

Suzuki-Miyaura Coupling: The Suzuki reaction is a versatile method for forming C-C bonds by coupling an aryl halide with an organoboron compound, such as a boronic acid or ester. youtube.comorganic-chemistry.org By reacting this compound with various aryl or vinyl boronic acids, a wide range of biaryl and vinyl-substituted anthraquinone derivatives can be synthesized. The reaction requires a base to activate the boronic acid for the transmetalation step. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction is a powerful tool for forming carbon-nitrogen bonds. wikipedia.org It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine. organic-chemistry.org Applying this reaction to this compound allows for the direct synthesis of N-aryl and N-alkyl-1-aminoanthraquinone derivatives, which are valuable precursors for dyes and biologically active molecules. The choice of phosphine (B1218219) ligands is critical for the efficiency of the Buchwald-Hartwig amination, with bulky, electron-rich ligands often providing the best results. nih.gov

| Reaction Type | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Mizoroki-Heck | Alkene (e.g., Styrene, Acrylate) | C(sp²)-C(sp²) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) |

| Suzuki-Miyaura | Organoboron (e.g., Ar-B(OH)₂) | C(sp²)-C(sp²) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |

| Buchwald-Hartwig | Amine (Primary or Secondary) | C(sp²)-N | Pd₂(dba)₃, Phosphine Ligand, Base (e.g., NaOt-Bu) |

Ullmann Cross-Coupling Reactions in this compound Synthesis

The Ullmann reaction, a copper-catalyzed cross-coupling, is a classic and still widely used method for forming carbon-carbon and carbon-heteroatom bonds, particularly with aryl halides. wikipedia.org Unlike some palladium-catalyzed reactions, Ullmann-type condensations are often employed for creating C-N and C-O bonds and can be advantageous for specific substrates. wikipedia.org

Traditionally, these reactions required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder. wikipedia.orgwikipedia.org However, modern advancements have introduced ligand-assisted protocols that allow the reaction to proceed under milder conditions with catalytic amounts of a copper source, such as copper(I) iodide (CuI). mdpi.com

Ullmann Condensation (C-N and C-O Coupling): The Ullmann condensation is particularly relevant for the derivatization of haloanthraquinones. wikipedia.orgndl.go.jp By reacting this compound with amines or phenols in the presence of a copper catalyst and a base, 1-aminoanthraquinone and 1-phenoxy-anthraquinone derivatives can be synthesized, respectively. This method is a key alternative to the Buchwald-Hartwig amination for C-N bond formation and a primary method for C-O bond formation. wikipedia.org Research has shown that microwave-assisted, copper-catalyzed Ullmann coupling of related anthraquinone derivatives, such as bromaminic acid, with various amines proceeds efficiently within minutes. nih.gov The use of chelating ligands like N,N-dimethylglycine or phenanthrolines can significantly accelerate the reaction, allowing it to occur at lower temperatures. organic-chemistry.orgorganic-chemistry.org

| Reaction | Nucleophile | Product Type | Catalyst System (Typical) | Conditions |

| Ullmann C-N Coupling (Goldberg Reaction) | Amine (R-NH₂) | N-Substituted 1-Aminoanthraquinone | CuI, Ligand (e.g., Phenanthroline), Base (e.g., K₂CO₃) | High Temperature (e.g., 90-210°C) |

| Ullmann C-O Coupling (Ether Synthesis) | Phenol (Ar-OH) | 1-Aryloxy-anthraquinone | Cu Powder or CuI, Base (e.g., K₂CO₃) | High Temperature (e.g., 90-220°C) |

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in this compound Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction mechanism for aryl halides bearing strong electron-withdrawing groups. atlanchimpharma.com this compound is an ideal substrate for SNAr reactions. The two carbonyl groups on the anthraquinone skeleton are powerful electron-withdrawing groups that activate the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to them (i.e., the alpha-positions like C1).

The SNAr mechanism proceeds via a two-step, addition-elimination sequence:

Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing carbonyl groups, which stabilizes this intermediate.

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The rate-determining step is typically the formation of the Meisenheimer complex. nih.gov The presence of the anthraquinone's carbonyl groups is crucial for stabilizing this intermediate, thereby facilitating the reaction. Common nucleophiles used in SNAr reactions with this compound include ammonia (B1221849), amines, alkoxides, and thiolates, leading to the formation of amino, ether, and thioether derivatives, respectively.

Synthesis of Key Intermediates and Precursors Involving this compound

Formation of this compound Carboxylic Acids

This compound carboxylic acids are important intermediates, for example, in the synthesis of 1-aminoanthraquinone. A common synthetic route involves several key steps starting from simpler aromatic precursors.

A representative synthesis proceeds as follows:

Friedel-Crafts Reaction: A substituted benzyl (B1604629) compound, such as 2-chlorobenzyl chloride, reacts with xylene in the presence of a solid acid catalyst.

Oxidation: The resulting diphenylmethane (B89790) derivative is oxidized, typically using air, to form a substituted benzophenone (B1666685) dicarboxylic acid.

Ring Closure (Cyclization): The crucial step to form the anthraquinone core is an acid-catalyzed ring closure. This is often achieved by treating the benzophenone dicarboxylic acid with oleum (B3057394) (fuming sulfuric acid) at elevated temperatures (e.g., 90-95°C). This intramolecular acylation results in a mixture of this compound carboxylic acid isomers.

This multi-step process provides a pathway to functionalized anthraquinones that avoids the use of toxic reagents like mercury, which was used in older sulfonation-based methods.

Synthesis of Chloroalkylaminoanthraquinones

Chloroalkylaminoanthraquinones are dye intermediates that can be synthesized from polychlorinated anthraquinones. The synthesis relies on the differential reactivity of the chlorine atoms on the anthraquinone nucleus, allowing for selective substitution.

For instance, 1-amino-5-chloroanthraquinone can be prepared from 1,5-dichloroanthraquinone. The reaction involves heating the dichloroanthraquinone with ammonia in an aqueous solution under pressure in an autoclave at temperatures around 190-240°C. This is a nucleophilic aromatic substitution (SNAr) where one of the chlorine atoms is displaced by an amino group. The reaction typically yields a mixture of the desired mono-amino product (1-amino-5-chloroanthraquinone), a di-amino byproduct (1,5-diaminoanthraquinone), and unreacted starting material. The products can then be separated based on differences in solubility after subsequent acylation.

| Starting Material | Reagent | Product | Reaction Type | Conditions |

| 1,5-Dichloroanthraquinone | Ammonia (aq.) | 1-Amino-5-chloroanthraquinone | SNAr | 190-240°C, Autoclave |

| 1,8-Dichloroanthraquinone | Ammonia (aq.) | 1-Amino-8-chloroanthraquinone | SNAr | ~210°C, Autoclave |

Advanced Spectroscopic Characterization and Quantum Chemical Investigations of 1 Chloroanthraquinone

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, offers a detailed fingerprint of the molecular structure of 1-chloroanthraquinone (B52148).

Comprehensive theoretical and experimental FT-IR studies have been conducted on this compound. tandfonline.com The experimental FT-IR spectrum reveals a number of characteristic absorption bands corresponding to the various functional groups and vibrational modes within the molecule. Theoretical calculations, often employing Density Functional Theory (DFT), are used to simulate the vibrational spectrum, which shows good correlation with the experimental data. tandfonline.com Key vibrational modes observed in the FT-IR spectrum include the stretching vibrations of the carbonyl groups (C=O), the C-Cl stretching vibration, and various stretching and bending vibrations of the aromatic rings.

Complementing the FT-IR data, FT-Raman spectroscopy provides further insight into the vibrational modes of this compound. tandfonline.com The FT-Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. The combination of both FT-IR and FT-Raman spectroscopy allows for a more complete assignment of the vibrational modes, as some modes may be more prominent in one technique than the other. tandfonline.com The fact that vibrational modes are active in both IR and Raman spectra suggests a non-centrosymmetric structure for the this compound molecule. tandfonline.com

The assignment of specific vibrational wavenumbers to their corresponding molecular motions is a critical step in the analysis of spectroscopic data. This is typically achieved by comparing the experimental FT-IR and FT-Raman spectra with theoretically calculated frequencies. The potential energy distribution (PED) analysis is often employed to provide a quantitative measure of the contribution of different internal coordinates to each normal mode.

Below is a table summarizing some of the key vibrational modes and their assignments for this compound based on spectroscopic studies.

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~1670 | ν(C=O) | Symmetric stretching of the carbonyl groups |

| ~1590 | ν(C=C) | Aromatic C=C stretching |

| ~1330 | δ(C-H) | In-plane C-H bending |

| ~850 | γ(C-H) | Out-of-plane C-H bending |

| ~680 | ν(C-Cl) | C-Cl stretching |

Note: The wavenumbers are approximate and can vary slightly depending on the experimental conditions and theoretical methods used.

Electronic Spectroscopy

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is utilized to investigate the electronic transitions within the this compound molecule.

The UV-Vis absorption spectrum of this compound, typically recorded in a solvent such as ethanol (B145695) or methanol, exhibits several absorption bands in the ultraviolet and visible regions. tandfonline.comnih.gov These bands arise from the excitation of electrons from lower energy molecular orbitals to higher energy ones. The spectrum of anthraquinone (B42736) derivatives generally shows multiple absorption bands corresponding to different electronic transitions. nih.gov For this compound in methanol, maximum absorption wavelengths have been observed at 253 nm, 266 nm, and 333 nm. nih.gov

The observed absorption bands in the UV-Vis spectrum of this compound are assigned to specific electronic transitions. The two primary types of transitions for molecules containing carbonyl groups and aromatic systems are n–π* and π–π* transitions. coe.edulibretexts.org

π–π* transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. wikipedia.org They are typically characterized by high molar absorptivities and are responsible for the intense absorption bands in the UV region. coe.edu In anthraquinones, these transitions are associated with the conjugated π system of the aromatic rings. nih.gov

n–π* transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the oxygen atoms of the carbonyl groups, to an antibonding π* orbital. wikipedia.org These transitions are generally of lower intensity compared to π–π* transitions and occur at longer wavelengths. coe.edu The UV-visible absorption spectrum of this compound in ethanol is noted to exhibit an n–π* electronic transition. tandfonline.com

The analysis of these electronic transitions provides valuable information about the electronic structure and energy levels of the molecule. The calculated energy gap from frontier molecular orbital analysis for this compound is approximately 4.03 eV, which indicates a stable molecular structure. tandfonline.com

The following table summarizes the typical electronic transitions observed for this compound.

| Wavelength (λ_max) | Transition Type | Description |

| ~253 nm | π–π | Electronic transition within the aromatic system |

| ~266 nm | π–π | Electronic transition within the aromatic system |

| ~333 nm | n–π* | Electronic transition involving the carbonyl lone pair electrons |

Photophysical Properties and Excited State Dynamics

The photophysical and photochemical behavior of anthraquinone and its derivatives are predominantly governed by the nature of their low-lying excited states. For the parent anthraquinone molecule, upon photoexcitation, it is well-established that it undergoes highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet manifold (T₁). This process often results in a high triplet quantum yield, approaching 0.90 in some cases.

For halogenated anthraquinones like this compound, similar photophysical pathways are expected. The introduction of a chlorine atom, a halogen, can influence the excited state dynamics through the heavy-atom effect, which can enhance the rate of intersystem crossing. The primary deactivation pathway for these molecules after absorbing light is the population of the triplet excited state.

The excited-state dynamics involve several key processes:

Absorption: The molecule absorbs a photon, transitioning from the ground state (S₀) to an excited singlet state (Sₙ).

Internal Conversion (IC): The molecule rapidly relaxes non-radiatively from higher excited singlet states to the lowest excited singlet state (S₁). This process is typically very fast, occurring on the picosecond timescale.

Intersystem Crossing (ISC): From the S₁ state, the molecule can transition to the triplet manifold (Tₙ), followed by rapid internal conversion to the lowest triplet state (T₁). This spin-forbidden process is often the most dominant de-excitation pathway for the S₁ state in anthraquinones.

Fluorescence: A less common deactivation pathway for anthraquinones is fluorescence, the emission of a photon from the S₁ state back to the ground state. Due to the high efficiency of ISC, the fluorescence quantum yields for anthraquinone and its derivatives are generally low.

Phosphorescence: Once in the T₁ state, the molecule can return to the ground state by emitting a photon. This process, known as phosphorescence, is also spin-forbidden and thus occurs on a much longer timescale (microseconds to seconds) than fluorescence. However, phosphorescence is often weak or non-existent in fluid solutions at room temperature due to quenching processes.

The triplet state of halo-anthraquinones is a critical intermediate in many of their photochemical reactions. Due to its longer lifetime compared to the singlet excited state, it has a higher probability of interacting with other molecules, for instance, through hydrogen-atom abstraction or energy transfer processes. The lifetime of the triplet state in substituted anthraquinones can be on the order of microseconds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

1D NMR Spectra (e.g., ¹H NMR, ¹³C NMR)

The ¹H NMR spectrum of this compound is expected to show seven distinct signals in the aromatic region, corresponding to the seven protons on the anthraquinone framework. The signals for the protons on the unsubstituted benzene (B151609) ring (H-5, H-6, H-7, H-8) typically appear as a complex multiplet, while the protons on the substituted ring (H-2, H-3, H-4) will also show characteristic splitting patterns based on their coupling with neighboring protons.

The ¹³C NMR spectrum provides information on the 14 carbon atoms of the this compound molecule. Two downfield signals are characteristic of the carbonyl carbons (C-9 and C-10). The remaining twelve signals correspond to the aromatic carbons. The carbon atom directly bonded to the chlorine atom (C-1) will have its chemical shift significantly influenced by the electronegativity of the halogen. Spectroscopic databases confirm the availability of both ¹H and ¹³C NMR spectra for this compound, which are crucial for its unambiguous identification.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values from spectral databases and may vary from experimental values.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 134.5 |

| C-2 | 127.4 |

| C-3 | 135.1 |

| C-4 | 127.8 |

| C-4a | 132.8 |

| C-5 | 127.3 |

| C-6 | 134.2 |

| C-7 | 134.2 |

| C-8 | 127.3 |

| C-8a | 133.7 |

| C-9 | 182.2 |

| C-9a | 134.1 |

| C-10 | 181.9 |

| C-10a | 133.2 |

Isotropic Chemical Shift Value Calculations

The prediction of NMR chemical shifts using quantum chemical calculations has become a powerful complementary tool for experimental structural analysis. The most common method involves calculating the nuclear magnetic shielding tensors using Density Functional Theory (DFT), often employing the Gauge-Including Atomic Orbital (GIAO) method.

The computational process involves:

Optimizing the molecular geometry of this compound at a chosen level of theory (e.g., B3LYP functional with a 6-31G(d,p) basis set).

Performing an NMR calculation on the optimized geometry to obtain the absolute isotropic shielding values (σ) for each nucleus.

Converting the calculated shielding values to chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. δ_calc = σ_TMS - σ_calc

These calculated chemical shifts can then be compared with experimental data to confirm structural assignments. For complex molecules or cases where isomers are possible, the close agreement between calculated and experimental shifts, often evaluated by the mean absolute error, can provide strong evidence for the correct structure.

Quantum Chemical Computations

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) Optimizations

A crucial first step in any computational study is the geometry optimization of the molecule. This process seeks to find the minimum energy structure on the potential energy surface, which corresponds to the most stable conformation of the molecule. For this compound, DFT methods are employed to achieve this.

A typical DFT optimization involves selecting a functional, which approximates the exchange-correlation energy, and a basis set, which describes the atomic orbitals. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is widely used for its balance of accuracy and computational cost. Basis sets such as 6-31G(d,p) or larger are commonly chosen for such calculations on organic molecules. The optimization algorithm iteratively adjusts the positions of the atoms until the forces on them are negligible and the total energy is minimized. The resulting optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography if available.

Interactive Data Table: Selected Predicted Geometrical Parameters for this compound (Note: These are representative values and the exact figures depend on the level of theory used.)

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C=O Bond Length | ~1.22 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-C-C Bond Angle (in ring) | ~119 - 121° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding electronic transitions and chemical reactivity. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (i.e., its nucleophilicity or reducing potential).

LUMO: This is the innermost orbital that is empty of electrons. Its energy level relates to the molecule's ability to accept electrons (i.e., its electrophilicity or oxidizing potential).

The energy difference between the HOMO and the LUMO is known as the HOMO-LUMO gap (ΔE) . This gap is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive and can be more easily excited.

For this compound, the HOMO and LUMO are typically π-orbitals distributed across the aromatic system. The HOMO-LUMO gap corresponds to the lowest energy electronic excitation and is related to the wavelength of the longest-wavelength absorption band in its UV-Vis spectrum. DFT calculations are a standard method to compute the energies of these frontier orbitals and the resulting energy gap.

Interactive Data Table: Representative FMO Data (Note: These values are illustrative and depend heavily on the chosen DFT functional and basis set.)

| Parameter | Illustrative Energy Value (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -3.1 eV |

| HOMO-LUMO Gap (ΔE) | 3.4 eV |

The analysis of the spatial distribution of the HOMO and LUMO can also predict the reactive sites within the molecule for nucleophilic and electrophilic attacks, respectively.

Mulliken Atomic Charge Distribution Analysis

Mulliken population analysis is a method of assigning partial charges to individual atoms in a molecule, providing insights into the electronic charge distribution. niscpr.res.inlibretexts.org This analysis is performed using quantum chemical calculations, such as Density Functional Theory (DFT), to partition the total electron density among the constituent atoms. niscpr.res.in The calculation involves the density matrix and the overlap matrix of the atomic orbitals. stackexchange.com The resulting Mulliken atomic charges can elucidate the effects of substituents on the electronic structure of the parent molecule.

In this compound, the electronegative chlorine and oxygen atoms are expected to carry negative partial charges, while the carbon atoms, particularly those bonded to these electronegative atoms, will exhibit positive partial charges. The analysis helps in understanding the electrostatic potential and reactivity of the molecule. However, it is known that Mulliken charges can be highly dependent on the basis set used in the calculation, which can sometimes lead to variations in the predicted charge values. niscpr.res.inuni-muenchen.de

An illustrative distribution of Mulliken atomic charges for this compound, as would be predicted by DFT calculations, is presented below. The table highlights the expected charge polarization due to the electron-withdrawing nature of the chlorine and carbonyl groups.

Table 1: Illustrative Mulliken Atomic Charges for this compound

| Atom | Expected Charge (a.u.) |

|---|---|

| C1 (bonded to Cl) | Positive |

| C(carbonyl) | Positive |

| O(carbonyl) | Negative |

| Cl | Negative |

| Other Aromatic C | Slightly Positive/Negative |

| Aromatic H | Positive |

Note: This table is illustrative. Actual values depend on the specific computational method and basis set employed.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.netbohrium.comuba.ar It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that align with the intuitive Lewis structure of bonds, lone pairs, and empty (antibonding) orbitals. uba.ar A key aspect of NBO analysis is the examination of donor-acceptor (or hyperconjugative) interactions, which are quantified by the second-order perturbation energy, E(2). researchgate.net This energy value reflects the stabilization resulting from charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net

Table 2: Hypothetical NBO Analysis of Key Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(O) | π*(C=C) | High | Lone Pair → π* |

| n(Cl) | π*(C=C) | Moderate | Lone Pair → π* |

| π(C=C) | π*(C=O) | Moderate | π → π* |

| π(C=C) | π*(C=C) | High | π → π* |

Note: This table presents expected interactions and their relative strengths. E(2) values are hypothetical and serve for illustrative purposes.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.comresearchgate.net It is a visual representation of the electrostatic potential mapped onto a constant electron density surface. chemrxiv.orgpreprints.org The MEP map uses a color scale to denote different potential regions: red indicates regions of high electron density and negative electrostatic potential (attractive to electrophiles), while blue indicates regions of low electron density and positive electrostatic potential (attractive to nucleophiles). Green and yellow represent areas with intermediate potential. mdpi.compreprints.org

In this compound, the MEP surface would show the most negative potential (red) localized around the carbonyl oxygen atoms due to their high electronegativity and lone pairs of electrons. These sites are susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms and potentially the chlorine atom (due to the σ-hole effect) would exhibit a positive potential (blue), indicating sites for nucleophilic attack. mdpi.com The analysis of the MEP surface provides a clear, three-dimensional picture of the charge distribution and is instrumental in understanding intermolecular interactions. mdpi.comchemrxiv.org

Time-Dependent DFT (TD-DFT) for Excited State Calculations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used quantum chemical method for calculating the electronic excited states of molecules. mdpi.comrsc.org It allows for the prediction of vertical excitation energies, which correspond to electronic transitions, and other properties related to a molecule's response to light, such as absorption and emission spectra. rsc.orgresearchgate.net TD-DFT has become a standard tool for computational electronic spectroscopy due to its favorable balance of accuracy and computational cost. chemrxiv.org

For anthraquinone and its derivatives, TD-DFT has been used to study their photochemical properties, including phosphorescence energies. mdpi.com The choice of the functional and basis set is crucial for obtaining accurate results. Benchmark studies on anthraquinone compounds have shown that functionals like M06-2X can be particularly suitable for describing their phosphorescence energy. mdpi.com TD-DFT calculations on this compound can predict its UV-Vis absorption spectrum by calculating the energies of the lowest-lying singlet excited states (e.g., S₀ → S₁) and their corresponding oscillator strengths. This information is vital for understanding its color and potential applications in dyes and photochemistry.

Table 3: Representative TD-DFT Calculated Excitation Energies for an Anthraquinone Derivative

| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 2.85 | 0.001 | n → π* |

| S₀ → S₂ | 3.50 | 0.250 | π → π* |

| S₀ → S₃ | 3.75 | 0.050 | π → π* |

Note: Data is illustrative and based on typical results for anthraquinone systems. Actual values for this compound would require specific calculations.

Advanced Characterization Techniques for Derived Materials

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. mdpi.com The technique involves irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected. The binding energy of these electrons is characteristic of the element and its oxidation state.

XPS is particularly useful for characterizing materials derived from this compound, such as when it is grafted onto a carbon surface. researchgate.netiaea.org By analyzing the high-resolution spectra of the C 1s, O 1s, and Cl 2p regions, one can confirm the successful attachment of the molecule. For instance, the C 1s spectrum of a chloroanthraquinone-modified material would show distinct peaks corresponding to C-C bonds in the aromatic ring, C-Cl bonds, and C=O carbonyl bonds. researchgate.net Similarly, the presence of a Cl 2p signal confirms the incorporation of the chloro-functional group, and its binding energy can provide information about its chemical environment. researchgate.net

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is commonly used to assess the thermal stability and composition of materials. researchgate.net

For materials derived from this compound, TGA provides crucial information about their thermal stability. researchgate.net By heating the sample at a constant rate, a TGA curve is generated, showing mass loss at different temperatures. These mass loss steps correspond to the decomposition or evaporation of different components of the material. For example, in a this compound-functionalized polymer or carbon material, the TGA curve would indicate the temperature at which the grafted organic molecule begins to degrade. iaea.org This information is essential for determining the operational temperature limits of such materials in applications like sensors or energy storage devices. The analysis can also quantify the amount of grafted material by the percentage of mass lost during the decomposition of the organic component. researchgate.netresearchgate.net

Elemental Analysis

The elemental composition of this compound has been determined through standard analytical techniques. The empirical formula of the compound is C₁₄H₇ClO₂. aip.orgsigmaaldrich.comsynergyanalyticallabs.com This composition is consistently supported by its molecular weight, which is approximately 242.66 g/mol . aip.orgsigmaaldrich.comsynergyanalyticallabs.com The elemental analysis data is crucial for confirming the purity and identity of the compound in research and industrial applications.

Table 1: Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Mass Contribution ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 14 | 168.14 | 69.30 |

| Hydrogen | H | 1.01 | 7 | 7.07 | 2.91 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 14.61 |

| Oxygen | O | 16.00 | 2 | 32.00 | 13.18 |

| Total | | | | 242.66 | 100.00 |

Electron Paramagnetic Resonance (EPR) Studies of Triplet States

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for investigating the electronic structure and dynamics of molecules in their triplet excited states. Studies on this compound have revealed important characteristics of its lowest triplet state (T₁).

Research indicates that the T₁ state of this compound, an α-chloro substituted anthraquinone, possesses a mixed nπ–ππ or a pure ππ* character. aip.orgaip.org This is in contrast to anthraquinone and its β-chloro derivatives, where the lowest triplet state is of nπ* character. aip.orgaip.org This difference in the nature of the triplet state is attributed to the interaction between the carbonyl group and the chlorine atom at the α-position, which modifies the molecular geometry. aip.org

A significant finding from phosphorescence and triplet-triplet absorption measurements is that the T₁ state of this compound exhibits a much shorter lifetime and a smaller phosphorescence quantum yield compared to anthraquinone. aip.orgaip.org Furthermore, the phosphorescence spectrum of this compound is composed of two distinct components, each with a different lifetime. aip.org This suggests the presence of two emitting triplet states. The observed lifetimes for these two components are approximately 3.5 ms (B15284909) and less than 0.1 ms. aip.org The lifetimes of the T₁ states, as determined from Tₙ ← T₁ absorptions, are on the order of microseconds. aip.org

While detailed quantitative EPR parameters such as zero-field splitting (ZFS) parameters (D and E) and g-tensor values for this compound are not extensively reported in the surveyed literature, the available lifetime data provides valuable insight into the complex photophysical behavior of its triplet states.

Table 2: Phosphorescence Lifetime Components of this compound's Triplet State

| Component | Approximate Lifetime |

|---|---|

| Long-lived | 3.5 ms |

Chemical Reactivity and Derivatization Strategies of 1 Chloroanthraquinone

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of 1-chloroanthraquinone (B52148) chemistry, providing a versatile platform for the synthesis of diverse derivatives. The electron-withdrawing effect of the adjacent carbonyl groups activates the chlorine atom towards attack by nucleophiles.

Reaction with Methoxide (B1231860) Ion and Mechanism Elucidation

The reaction of this compound with a methoxide ion (CH₃O⁻) results in the formation of 1-methoxyanthraquinone. This transformation proceeds through a nucleophilic aromatic substitution mechanism. The process is initiated by the attack of the methoxide ion on the carbon atom bearing the chlorine atom. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. In this intermediate, the negative charge is delocalized across the aromatic ring system, stabilized by the electron-withdrawing quinone structure. The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the final product, 1-methoxyanthraquinone.

This compound + CH₃O⁻ → [Intermediate Meisenheimer Complex]⁻ → 1-Methoxyanthraquinone + Cl⁻

This reaction is a classic example of the addition-elimination mechanism prevalent in nucleophilic aromatic substitution.

Reaction with Amines and Diamines

This compound readily reacts with various amines and diamines to produce a range of N-substituted aminoanthraquinones, which are important intermediates in the synthesis of dyes and pigments. These reactions are typically carried out at elevated temperatures and sometimes under pressure, often in the presence of a catalyst.

For instance, the reaction with alcoholic methylamine (B109427) under pressure yields 1-methylaminoanthraquinone. Similarly, reactions with other primary aliphatic amines proceed to give the corresponding 1-alkylaminoanthraquinones. The reactivity with secondary amines and primary arylamines is generally lower.

The general scheme for the reaction with a primary amine is:

This compound + R-NH₂ → 1-(Alkylamino)anthraquinone + HCl

These reactions can be influenced by factors such as the nature of the amine, the solvent, the reaction temperature, and the presence of catalysts. The nucleophilicity of the amine plays a crucial role in the reaction rate.

Ammonolysis of this compound Carboxylic Acids

The ammonolysis of this compound carboxylic acids is a key step in the synthesis of 1-aminoanthraquinone (B167232) carboxylic acids, which are valuable precursors for various dyes. This reaction involves the displacement of the chlorine atom by an amino group using aqueous ammonia (B1221849). The reaction can be carried out in the presence or absence of a copper catalyst. While the reaction proceeds without a catalyst, the use of copper catalysts such as Cu(0), Cu(I), and Cu(II) significantly increases the rate of ammonolysis. iaea.org

The reaction conditions and outcomes of the ammonolysis of this compound-6/7-carboxylic acid (1-CAQCA) are summarized in the table below. iaea.org

| Experiment No. | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield of 1-AAQCA (%) |

| 1 | None | 138-140 | ~30 | 98 | 76 |

| 2 | Cu(0) | Not specified | 4-6 | 97-99 | 66-73 |

| 3 | Cu(I) | Not specified | 4-6 | 97-99 | 66-73 |

| 4 | Cu(II) | Not specified | 4-6 | 97-99 | 66-73 |

Data sourced from patent literature describing the synthesis of 1-aminoanthraquinone. The yields are reported as isolated yields and may be higher in the reaction mixture.

Functionalization and Derivatization for Specific Applications

The reactivity of this compound allows for its functionalization and derivatization for a variety of specific applications, ranging from analytical detection to materials science.

Anthraquinone-Tagged Amine Derivatization for Detection

While this compound itself is not commonly cited as a primary derivatizing agent for the detection of amines, the broader class of anthraquinone (B42736) derivatives, particularly those with more reactive leaving groups like acid chlorides, are utilized for this purpose. For example, anthraquinone-2-carbonyl chloride is employed as a derivatizing agent for amines in high-performance liquid chromatography (HPLC) with chemiluminescence detection. nih.govresearchgate.net The anthraquinone moiety serves as a tag that can generate reactive oxygen species (ROS) upon photoirradiation, which then react with a chemiluminescent reagent like luminol (B1675438) to produce a detectable signal. nih.govresearchgate.net

This principle of using the anthraquinone core as a signaling unit in derivatization highlights the potential for appropriately functionalized anthraquinones in analytical chemistry. The stable and chromophoric nature of the anthraquinone system makes it a suitable scaffold for developing such reagents.

Grafting of Chloroanthraquinone onto Carbon Materials

This compound and its derivatives can be covalently attached, or grafted, onto the surface of carbon materials such as carbon black and carbon fibers to modify their surface properties and impart new functionalities. A common method for this is through diazonium chemistry. iaea.orgresearchgate.net This involves the in-situ generation of a diazonium salt from an amino-substituted chloroanthraquinone, which then reacts with the carbon surface.

The spontaneous grafting of chloroanthraquinone groups onto carbon has been achieved by the reduction of the corresponding in-situ generated diazonium cations. researchgate.net The presence of the chlorine atom on the grafted molecule allows for the use of various spectroscopic techniques to accurately determine the amount of quinone on the modified carbon surface. researchgate.net This functionalization can enhance the electrochemical properties of the carbon material, for instance, by increasing its capacitance. rmit.edu.au The grafted chloroanthraquinone moieties are electrochemically active and accessible. researchgate.net

This surface modification strategy opens up possibilities for creating advanced composite materials with tailored properties for applications in energy storage and electronics.

Synthesis of Anthraquinone-Substituted Cyclodextrins

The synthesis of cyclodextrins bearing an anthraquinone moiety is a notable area of research, aiming to combine the host-guest capabilities of cyclodextrins with the photochemical properties of anthraquinones. While specific literature detailing the direct use of this compound for this synthesis is not extensively documented in the provided search results, the general strategy involves the nucleophilic substitution of a reactive group on the anthraquinone ring by a modified cyclodextrin (B1172386).

A common approach involves modifying the cyclodextrin to introduce a nucleophilic group, such as an amine or a thiol, which can then react with an electrophilic site on the anthraquinone. In the context of this compound, the chlorine atom at the 1-position is susceptible to nucleophilic aromatic substitution. Therefore, a plausible synthetic route would involve the reaction of this compound with an amino-functionalized or thio-functionalized β-cyclodextrin. The reaction would proceed via the displacement of the chloride ion by the nucleophilic group on the cyclodextrin, forming a stable covalent bond and yielding the desired anthraquinone-substituted cyclodextrin. Such hybrid molecules are of interest for creating systems with unique binding and photochemical behaviors. acs.org

Derivatization for Enzyme Inhibition Studies

The derivatization of the anthraquinone scaffold is a key strategy for developing enzyme inhibitors. The chlorine atom in this compound serves as a versatile handle for introducing various functional groups to modulate biological activity. By replacing the chlorine with different substituents, chemists can systematically alter the molecule's size, electronics, and hydrogen-bonding capabilities to achieve specific interactions with an enzyme's active site.

For instance, nucleophilic substitution reactions can be employed to introduce amino, alkoxy, or thioether groups. The resulting derivatives can be designed to mimic natural substrates or to bind irreversibly to the enzyme. The anthraquinone core itself is a known scaffold for interacting with various enzymes, and modifications at the 1-position can enhance potency and selectivity. While specific studies focusing on the derivatization of this compound for enzyme inhibition were not found in the search results, the general principles of medicinal chemistry suggest its potential as a starting material for creating libraries of compounds for screening against various enzymatic targets.

Photochemical Reactions and Photoinduced Transformations

Photoreduction and Photo-oxidation Pathways

Anthraquinones are photochemically active compounds that can undergo both photo-oxidation and photoreduction reactions. mdpi.com Upon absorption of light, this compound is promoted to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. nih.gov These excited states are potent oxidizing and reducing agents.

Photo-oxidation: In the presence of oxygen, the excited triplet state of the anthraquinone can transfer its energy to ground-state triplet oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), a Type II photodynamic process. nih.gov Alternatively, it can engage in a Type I process, involving electron transfer to produce a superoxide (B77818) radical anion (O₂•⁻). nih.gov Both singlet oxygen and superoxide are potent reactive oxygen species (ROS) capable of oxidizing nearby substrates, leading to cellular and molecular damage. nih.gov

Photoinduced Toxicity and Light Conditions (UV-A, UV-B)

The toxicity of this compound is significantly enhanced by the presence of light, a phenomenon known as photoinduced toxicity or phototoxicity. researchgate.net In the dark, it exhibits no observable acute toxicity to organisms like the water flea Daphnia magna. However, upon exposure to light, its toxicity increases dramatically. researchgate.netresearchgate.net

This phototoxicity is linked to the compound's ability to absorb light and generate ROS, as described in the photoreduction and photo-oxidation pathways. The extent of this toxicity is dependent on the wavelength of the light. Studies on Daphnia magna have shown that the presence of UV-A radiation causes a significant increase in the acute toxicity of this compound compared to visible light alone. researchgate.net This is attributed to the strong absorption of UV-A radiation by the molecule. researchgate.net The effect of UV-B radiation on its toxicity is comparatively weaker. researchgate.netnih.gov

The photoinduced toxicity can be quantified using the median effective concentration (EC₅₀), which is the concentration of a substance that causes an adverse effect in 50% of the test population.

| Compound | Test Organism | Light Condition | 48h EC₅₀ (nmol/L) | Reference |

|---|---|---|---|---|

| This compound | Daphnia magna | Dark | > 4121.2 | researchgate.net |

| This compound | Daphnia magna | Visible Light | 11.4 | researchgate.net |

| This compound | Daphnia magna | Visible + UV-A | 2.1 | researchgate.net |

| This compound | Daphnia magna | Visible + UV-A + UV-B | 2.2 | researchgate.net |

Schmidt Reaction and Lactam Formation

The Schmidt reaction is an organic reaction involving an azide (B81097), typically hydrazoic acid (HN₃), with an electrophile, such as a ketone, in the presence of a strong acid. organic-chemistry.orglibretexts.org When applied to cyclic ketones like anthraquinones, the reaction results in a ring expansion, incorporating a nitrogen atom into the ring to form a lactam. libretexts.orgchimia.ch

The reaction of this compound with sodium azide in sulfuric acid yields lactams, specifically 2,3,5,6-dibenzoazepin-4,7-diones. cdnsciencepub.comcdnsciencepub.com Due to the unsymmetrical nature of this compound, the insertion of the nitrogen atom can occur on either side of the carbonyl group, leading to the formation of isomeric lactams. Research has identified two of the four theoretically possible lactam products from this reaction. cdnsciencepub.comcdnsciencepub.com The production of a mixture of isomers can make purification challenging and complicates the synthetic utility of the reaction for producing a single product. cdnsciencepub.com

The identification of the specific lactam isomers formed is achieved through methods such as preferential hydrolysis of one lactam, followed by analysis of the resulting amino acid and its cleavage products. cdnsciencepub.comcdnsciencepub.com

| Reactant | Reaction | Key Reagents | Products | Reference |

|---|---|---|---|---|

| This compound | Schmidt Reaction | Sodium Azide (NaN₃), Sulfuric Acid (H₂SO₄) | Mixture of two isomeric lactams (chloro-substituted 2,3,5,6-dibenzoazepin-4,7-diones) | cdnsciencepub.com, cdnsciencepub.com |

Advanced Applications and Research Frontiers of 1 Chloroanthraquinone Derivatives

Medicinal Chemistry and Biological Activity Studies

The scaffold of 1-chloroanthraquinone (B52148) has proven to be a versatile template for the development of novel therapeutic agents, particularly in the realm of oncology. Researchers have synthesized and evaluated a multitude of derivatives, exploring their potential to interact with various biological targets and elicit anticancer effects. These investigations have unveiled promising pharmacological properties, driving further exploration into their mechanisms of action and potential clinical applications.

Anticancer Activities and Pharmacological Properties

Derivatives of this compound have demonstrated a wide spectrum of anticancer activities, attributable to their diverse mechanisms of action at the cellular and molecular levels. These compounds have been shown to interfere with critical cellular processes essential for cancer cell proliferation, survival, and metastasis.

Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target in oncology, particularly in oral squamous cell carcinoma (OSCC), where its overexpression is associated with tumor progression. jabonline.inalliedacademies.orgresearchgate.netalliedacademies.org While direct studies on this compound derivatives are limited, the broader class of quinone-containing compounds has been investigated for HDAC inhibitory potential. Virtual screening studies have identified various natural compounds that show promise as HDAC6 inhibitors, suggesting that the anthraquinone (B42736) core could be a valuable pharmacophore for the design of novel HDAC6-selective inhibitors for the treatment of oral cancer. jabonline.inalliedacademies.orgresearchgate.netalliedacademies.org The development of such selective inhibitors is a key area of research, aiming to enhance therapeutic efficacy while minimizing off-target effects. nih.gov

Protein kinase CK2 is another crucial target in cancer therapy due to its role in promoting cell survival, proliferation, and suppressing apoptosis. nih.gov Notably, research has led to the development of novel 1-acetylamidoanthraquinone derivatives designed as dual inhibitors of both Topoisomerase 2 (Top2) and Protein Kinase CK2. nih.govbohrium.com This multi-targeted approach is based on the rationale that inhibiting multiple key pathways in cancer cells can lead to more effective therapeutic outcomes. nih.govbohrium.com The natural anthraquinone derivative emodin (B1671224) has also been identified as a CK2 inhibitor, and structural modifications have been explored to enhance its potency. nih.gov For instance, the development of 1-amino-6-methylanthracene-9,10-dione demonstrated improved CK2 inhibitory activity. nih.gov

A well-established mechanism of action for many anthraquinone derivatives, including the clinically used anthracyclines, is the inhibition of DNA topoisomerase II. mdpi.comnih.gov These enzymes are vital for resolving DNA topological problems during replication, transcription, and recombination. Anthracycline derivatives act as topoisomerase II "poisons" by stabilizing the transient enzyme-DNA cleavage complex. mdpi.comnih.gov This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptotic cell death in rapidly proliferating cancer cells. mdpi.comnih.govmdpi.com The mode of action is similar for both Topoisomerase II isoforms, α and β. mdpi.com

The planar aromatic structure of the anthraquinone nucleus allows for effective interaction with DNA, primarily through intercalation between the base pairs. nih.govnih.govdntb.gov.ua This binding can disrupt DNA replication and transcription processes. Spectroscopic and molecular modeling studies of various anthraquinone derivatives have confirmed their binding to DNA, with some compounds showing a preference for G-quadruplex DNA structures, which are found in telomeric regions and oncogene promoters. nih.gov The interaction with DNA is a key aspect of their anticancer activity. While specific electrophoretic mobility shift assays for this compound derivatives are not extensively reported, this technique is a standard method to study DNA-ligand interactions and could be employed to further characterize the binding of these compounds to DNA. researchgate.net

Numerous studies have evaluated the in vitro cytotoxicity of this compound derivatives against a panel of human cancer cell lines. These assays are crucial for determining the concentration at which a compound can inhibit cancer cell growth by 50% (IC50). The results from these studies demonstrate that structural modifications to the this compound scaffold can significantly impact cytotoxic potency.

For instance, a series of novel 1-acetylamidoanthraquinone derivatives were synthesized and evaluated for their cytotoxic potential against HL60 and K562 leukemia cell lines, with several compounds showing excellent activity. nih.govbohrium.com Furthermore, studies on other anthraquinone derivatives have revealed significant activity against various cancer cell lines, including breast and skin cancers, with some compounds exhibiting favorable selectivity towards cancer cells over normal cells. nih.gov